2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid
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Overview
Description
2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, fluorine, and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the introduction of the trimethylsilyl group through a silylation reaction, followed by halogenation to introduce the chlorine and fluorine atoms. The carboxylic acid group is often introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, silylating agents, and coupling reagents such as palladium catalysts. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The presence of chlorine, fluorine, and trimethylsilyl groups can influence its binding affinity and specificity, leading to different biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated pyridine derivatives and silylated pyridines. Examples include:
- 2-chloro-5-(trimethylsilyl)pyridine
- 6-fluoro-5-(trimethylsilyl)pyridine
- 2-chloro-6-fluoro-3-pyridinecarboxylic acid
Uniqueness
2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both chlorine and fluorine atoms, along with the trimethylsilyl group, makes it a versatile compound for various synthetic applications.
Properties
CAS No. |
2680532-07-2 |
---|---|
Molecular Formula |
C9H11ClFNO2Si |
Molecular Weight |
247.7 |
Purity |
95 |
Origin of Product |
United States |
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